molecular formula C10H20O2 B6302478 2-tert-Butylhexanoic acid CAS No. 27610-90-8

2-tert-Butylhexanoic acid

Cat. No. B6302478
CAS RN: 27610-90-8
M. Wt: 172.26 g/mol
InChI Key: NBXCASFPBUZPGF-UHFFFAOYSA-N
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Description

2-tert-Butylhexanoic acid (2-TBA) is a carboxylic acid with a six-carbon chain and a tert-butyl side chain. It is a colorless, solid, crystalline compound that is insoluble in water. It is used as a reagent in organic synthesis, as a catalyst in polymerization, and as an intermediate in the production of pharmaceuticals and other chemicals. It is also used as a corrosion inhibitor and as a fuel additive.

Scientific Research Applications

2-tert-Butylhexanoic acid has been used in a variety of scientific research applications, including as a substrate for the study of enzymes, as a reagent in organic synthesis, and as an inhibitor of corrosion. It has also been used to study the mechanisms of drug action and to investigate the effects of drugs on cell physiology.

Mechanism of Action

2-tert-Butylhexanoic acid is an inhibitor of enzymes, including proteases and lipases. It binds to the active site of the enzyme and blocks the binding of the substrate, thus preventing the enzyme from catalyzing the reaction. It also binds to the active site of the enzyme and modulates its activity.
Biochemical and Physiological Effects
2-tert-Butylhexanoic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, proteins, and carbohydrates. It has also been shown to have anti-inflammatory and analgesic effects, as well as to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-tert-Butylhexanoic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. The main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 2-tert-Butylhexanoic acid in scientific research. These include its use as a substrate for studying enzyme-catalyzed reactions, as an inhibitor of drug metabolism, as an inhibitor of corrosion, and as an inhibitor of cell growth. It could also be used to study the mechanisms of drug action, the effects of drugs on cell physiology, and the effects of drugs on the immune system. Additionally, it could be used to study the effects of environmental pollutants on human health.

Synthesis Methods

2-tert-Butylhexanoic acid can be synthesized by the acid-catalyzed condensation of tert-butyl alcohol and hexanoic acid. The reaction is carried out in an aqueous medium at elevated temperatures and moderate pressures. The reaction is reversible, so the product must be separated from the reaction mixture by distillation or recrystallization.

properties

IUPAC Name

2-tert-butylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-6-7-8(9(11)12)10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXCASFPBUZPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylhexanoic acid

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